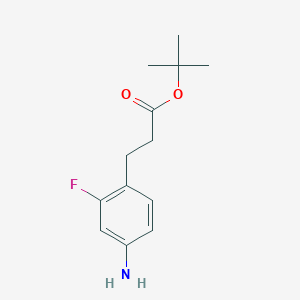
(4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane
概要
説明
4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane, or BDEES, is a sulfonamide compound that has recently been studied for its potential applications in a variety of scientific fields. This compound is a highly versatile molecule due to its unique physical and chemical properties, and has been used in a variety of research applications.
科学的研究の応用
BDEES has been studied for its potential applications in a variety of scientific fields, such as organic synthesis, drug synthesis, and materials science. In organic synthesis, BDEES has been used as a reagent for the synthesis of various compounds, such as β-lactams, amides, and sulfonamides. In drug synthesis, BDEES has been used as a starting material for the synthesis of various drugs, such as antibiotics and anti-cancer agents. In materials science, BDEES has been used as a reagent for the synthesis of various materials, such as polymers, nanomaterials, and nanoparticles.
作用機序
The mechanism of action of BDEES is still not well understood. However, it is believed that the compound acts as an inhibitor of several enzymes, such as cytochrome P450 and proteases. In addition, BDEES has been found to inhibit the activity of several transporters, such as the multidrug resistance protein 1 (MDR1) and the organic anion transporter 1 (OAT1). These effects are believed to be mediated by the compound’s ability to bind to the active sites of these enzymes and transporters.
Biochemical and Physiological Effects
BDEES has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that BDEES is able to inhibit the growth of several bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, BDEES has been found to have anti-inflammatory and antioxidant properties, and has been found to be effective in reducing the levels of several inflammatory markers, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).
実験室実験の利点と制限
The use of BDEES in laboratory experiments has several advantages. First, BDEES is relatively inexpensive and easy to obtain. Second, the compound is highly soluble in a variety of solvents, making it easy to use in a variety of experiments. Finally, BDEES is highly stable and has a long shelf life, making it a suitable reagent for long-term experiments.
However, there are also several limitations to the use of BDEES in laboratory experiments. First, the compound is toxic, and must be handled with caution. Second, the compound is not water soluble, which can limit its use in certain experiments. Finally, the compound is reactive, and can react with other compounds or reactants in the experiment.
将来の方向性
There are several possible future directions for further research on BDEES. First, further research is needed to better understand the mechanism of action of the compound, and to identify additional potential applications. Second, further research is needed to develop more efficient and cost-effective synthesis methods for the compound. Third, further research is needed to better understand the biochemical and physiological effects of the compound, and to identify any potential toxic effects. Finally, further research is needed to explore the potential use of BDEES in drug synthesis and materials science.
特性
IUPAC Name |
2-bromo-5-(2-ethoxyethylsulfanyl)-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrOS/c1-4-14-5-6-15-11-7-9(2)12(13)10(3)8-11/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIUEMIEYBSOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=CC(=C(C(=C1)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3,5-dimethylphenyl)(2-ethoxyethyl)sulfane | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

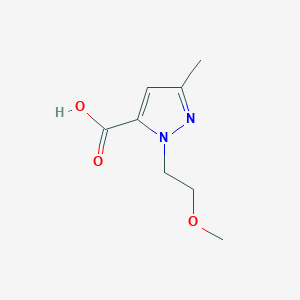
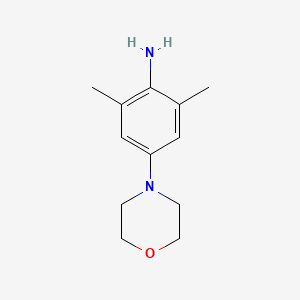
![ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3159804.png)
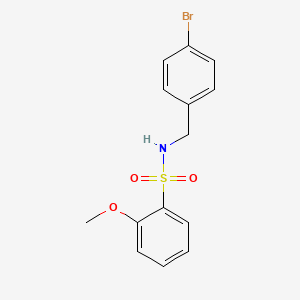
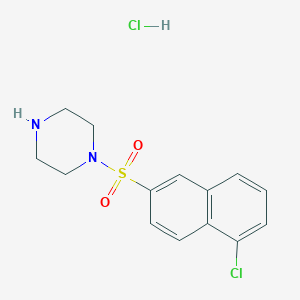
![{2-Benzyl-[2-methoxy-benzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride](/img/structure/B3159813.png)
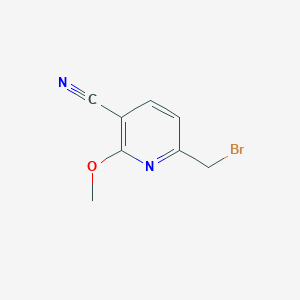



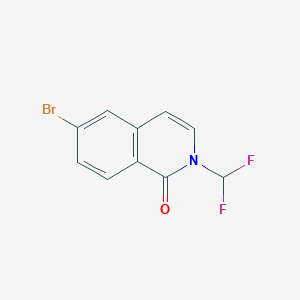
![2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile](/img/structure/B3159867.png)
